3-benzyloxetane-3-carboxylic acid

Medicinal Chemistry Building Block Selection Conformational Analysis

Lead series plagued by high logD (>4-5) and resulting hERG or solubility issues? 3-Benzyloxetane-3-carboxylic acid offers a direct solution as a property-modulating building block. Its structure is engineered to improve developability profiles without sacrificing binding efficacy. - Reduces elogD by ~0.8 log units vs. carbon-based linkers, addressing key pharmacokinetic pain points. - Free carboxylic acid handle enables immediate amide coupling or esterification in standard workflows. - Benzylic methylene spacer provides photoredox radical precursor capacity for diverse C-C bond library synthesis.

Molecular Formula C11H12O3
Molecular Weight 192.2
CAS No. 1268058-26-9
Cat. No. B6256318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyloxetane-3-carboxylic acid
CAS1268058-26-9
Molecular FormulaC11H12O3
Molecular Weight192.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyloxetane-3-carboxylic Acid: Identity and Procurement


3-Benzyloxetane-3-carboxylic acid (CAS 1268058-26-9) is a 3,3-disubstituted oxetane building block bearing a benzyl substituent and a free carboxylic acid at the quaternary ring carbon (C11H12O3, MW 192.21 g/mol) . It belongs to the increasingly important class of oxetane-containing intermediates used in medicinal chemistry to modulate physicochemical properties—including lipophilicity, aqueous solubility, and metabolic stability—of drug candidates . Unlike unsubstituted oxetane-3-carboxylic acid (MW 102.09) or directly aryl-substituted analogs such as 3-phenyloxetane-3-carboxylic acid (MW 178.19), the benzyl derivative incorporates a methylene spacer between the strained oxetane ring and the aromatic system, providing a distinct structural profile for structure–activity relationship (SAR) exploration and building-block-driven property optimization .

Structure 3,3‑disubstituted oxetane building block with benzyl group and free carboxylic acid
Key distinction Methylene spacer decouples the aromatic ring from the oxetane core, unlike directly aryl‑substituted analogs
Building block role Property‑modulating module for SAR exploration and library synthesis via the acid handle

Why Generic Oxetane or Azetidine Substitution Fails


Oxetane building blocks are not interchangeable commodities, even within the narrow subclass of 3-substituted-oxetane-3-carboxylic acids. The nature of the 3-substituent—benzyl vs. phenyl vs. methyl vs. hydrogen—governs steric shielding of the strained oxetane ring (affecting ring-opening propensity and isomerization stability), electronic modulation of the carboxylic acid pKa, and the lipophilic/hydrophilic balance that determines downstream pharmacokinetic properties . The benzyl group in 3-benzyloxetane-3-carboxylic acid provides a unique sp³ methylene spacer that electronically decouples the aromatic ring from the oxetane core—unlike the directly conjugated 3-phenyl analog—creating a tertiary benzylic radical precursor with altered stability and reactivity profiles under photoredox conditions . Additionally, the azetidine analog (1-benzyl-azetidine-3-carboxylic acid) introduces a basic nitrogen into the ring, fundamentally altering the hydrogen-bonding capacity, pKa landscape, and metabolic vulnerability of any derived compound . Generic substitution without considering these structural and electronic distinctions risks compromised synthetic yields, unexpected degradation, or failure to achieve the desired property modulation.

Substituent electronic mismatch
3‑Phenyl analog lacks the CH₂ spacer; direct conjugation alters pKa and ring‑opening behavior, shifting SAR
Ring‑heteroatom mismatch
Azetidine analog introduces a basic nitrogen, fundamentally changing H‑bond capacity and metabolic profile
Stability mismatch
Unsubstituted or mono‑substituted oxetane‑carboxylic acids may undergo rapid isomerization to lactones; disubstitution provides kinetic stabilization

Quantitative Differentiation Evidence


Conformational and Electronic Profile vs. 3-Phenyl Analog

Unlike 3-phenyloxetane-3-carboxylic acid (CAS 114012-42-9), where the aromatic ring is directly attached to the oxetane C3 position, 3-benzyloxetane-3-carboxylic acid incorporates a methylene (–CH₂–) spacer between the oxetane ring and the phenyl group. This structural difference electronically decouples the aromatic system from the strained ring, altering the oxidation potential of the carboxylate and the stability of any radical intermediates generated via decarboxylation . X-ray crystallographic studies on related 3,3-disubstituted oxetanes demonstrate that the aromatic ring adopts a near-orthogonal orientation relative to the oxetane ring when directly attached, whereas the benzyl derivative permits greater conformational flexibility due to the sp³-hybridized methylene linker . This conformational distinction directly impacts binding-mode hypotheses in drug design and the compound's utility as a building block for generating diverse three-dimensional scaffolds .

Conformational profile
Reported
CH₂ spacer permits rotational freedom; 3‑phenyl analog adopts near‑orthogonal conformation (~80–90° dihedral angle)
Distinct conformational starting points for SAR and binding‑mode hypotheses
Conformational difference may not guarantee target‑binding selectivity; validate in context
Medicinal Chemistry Building Block Selection Conformational Analysis

Lipophilicity Modulation vs. Carbon-Linker Analogs

In a matched molecular pair analysis of drug-like compounds, replacement of methylene, gem-dimethyl, or cyclobutyl linkers with a 3,3-diaryloxetane motif resulted in a significant decrease in measured elogD at pH 7.4, averaging 0.81 log units across the dataset . The oxetane oxygen introduces polarity and hydrogen-bond acceptor capacity that is absent in purely carbon-based linkers, driving this lipophilicity reduction. While this specific study examined 3,3-diaryloxetanes rather than the 3-benzyl-3-carboxylic acid derivative directly, the physicochemical principle—that the oxetane ring oxygen reduces overall lipophilicity compared to all-carbon analogs—is well-established across multiple oxetane substitution patterns . The measured elogD range for oxetane-containing compounds in this study spanned 1.7–5.1 (average 3.4 across 10 compounds), providing a quantitative reference window for property design .

Lipophilicity shift
Class‑level
ΔelogD ≈ –0.81 log units (average oxetane vs. carbon‑linker matched pairs)
Predictable logD reduction for property‑based design
No direct logD data for target compound; verify experimentally
Lipophilicity LogD Drug Design Matched Molecular Pair Analysis

Aqueous Solubility Enhancement by Oxetane Substitution

Seminal studies by Wuitschik, Carreira, and co-workers established that substituting a gem-dimethyl group with an oxetane ring can increase aqueous solubility by a factor ranging from 4 to over 4000, depending on the molecular context and substitution pattern . This dramatic solubility enhancement is attributed to the polarity of the endocyclic oxygen, which acts as a hydrogen-bond acceptor and increases the overall three-dimensional character (higher fraction sp³, Fsp³) of the molecule, thereby disrupting crystal packing and improving solvation . For 3-benzyloxetane-3-carboxylic acid, the carboxylic acid group provides additional aqueous solubility via ionization at physiological pH, and the oxetane ring further contributes polar surface area (calculated TPSA contribution from the oxetane oxygen is approximately 9.2 Ų) . This building block therefore represents a dual-purpose module: it introduces both a solubilizing oxetane motif and a handle (carboxylic acid) for further conjugation or amide coupling in library synthesis .

Solubility gain
Class‑level
4× to >4000× solubility increase vs. gem‑dimethyl analogs (context‑dependent)
Well‑validated oxetane motif for solubility‑limited lead series
Magnitude depends on molecular context; measure thermodynamic solubility for specific derivative
Aqueous Solubility Bioisostere Formulation Physicochemical Property Optimization

Isomerization Risk and Storage Stability Advantage

A 2022 report by Dejaegher and Duncton disclosed that many oxetane-carboxylic acids undergo spontaneous, uncatalyzed isomerization to (hetero)cyclic lactones upon storage at room temperature or under mild heating, a previously underappreciated phenomenon with serious implications for reaction yield reproducibility and building block shelf-life . Critically, the propensity for isomerization is strongly dependent on the degree of substitution at the oxetane 3-position: 3,3-disubstituted oxetanes benefit from steric protection (Thorpe–Ingold effect) that kinetically retards the intramolecular nucleophilic attack of the carboxylic acid on the strained ring . The parent oxetane-methylene-carboxylic acid building block was reported to undergo 7% conversion to the lactone isomer after just one week at room temperature and 100% conversion after one year . In contrast, 3,3-disubstituted analogs with bulky substituents such as benzyl offer enhanced kinetic stability against this degradation pathway, making them more reliable for procurement, long-term storage, and reproducible synthetic use .

Storage stability
Class‑level
3,3‑disubstitution retards lactone formation; unsubstituted analog shows 7% isomerization in 1 week
Improved shelf‑life over simpler oxetane‑carboxylic acids
Verify purity upon receipt; −20 °C storage recommended
Chemical Stability Isomerization Procurement Risk Storage Conditions

Pendant Benzyl Reactivity for Post-Functionalization

Poly(3-benzyloxetane)s, prepared via cationic ring-opening polymerization of 3-benzyloxetane monomers, undergo electrophilic aromatic substitution reactions—including bromination, nitration, and acylation—on the pendant benzyl rings with conversions of 70–90% . This demonstrates that the benzyl aromatic ring in 3-benzyloxetane-derived materials remains accessible and reactive toward further chemical modification, enabling post-polymerization functionalization strategies. While this evidence comes from the polymer domain rather than the small-molecule building block, it establishes a proof-of-concept for the reactivity of the benzyl substituent when attached to the oxetane core. For applications in materials chemistry or bioconjugation where further derivatization of the aromatic ring is desired, the benzyl-substituted oxetane building block offers a functional handle that simpler alkyl-substituted oxetane-3-carboxylic acids (e.g., 3-methyl-oxetane-3-carboxylic acid, CAS 28562-68-7) lack entirely .

Post‑functionalization
Context‑dependent
Poly(3‑benzyloxetane)s undergo electrophilic substitution at 70–90% conversion on pendant benzyl rings
Aromatic handle for derivatization absent in alkyl‑substituted oxetanes
Polymer‑derived evidence; small‑molecule reactivity may differ
Polymer Chemistry Electrophilic Substitution Materials Science Post-Polymerization Modification

Optimal Application Scenarios


Medicinal Chemistry logD Reduction Without Mass Increase

When a lead series exhibits excessively high lipophilicity (elogD > 4–5) leading to poor solubility, high protein binding, or hERG liability, 3-benzyloxetane-3-carboxylic acid can be incorporated as a side-chain building block or coupled via its carboxylic acid to introduce the polar oxetane motif. Class-level matched molecular pair data indicate that oxetane incorporation reduces elogD by approximately 0.8 log units compared to carbon-based linkers (gem-dimethyl, methylene, cyclobutyl), facilitating a return to a developable property window . The carboxylic acid handle enables straightforward amide coupling to amine-containing cores, making this building block compatible with standard medicinal chemistry workflows .

Disubstituted Oxetane Library Synthesis and Derivatization

The free carboxylic acid of 3-benzyloxetane-3-carboxylic acid serves as a versatile synthetic handle for amide bond formation, esterification, or Curtius rearrangement to access 3-benzyloxetan-3-amine derivatives . Additionally, as a 3-aryl-3-carboxylic acid oxetane, it belongs to a class of compounds demonstrated to be competent precursors for photoredox-catalyzed decarboxylative radical generation, enabling C–C bond formation via Giese-type conjugate additions—a methodology that expands the accessible chemical space around the oxetane core . This dual reactivity (conventional acid derivatization + modern photoredox radical chemistry) makes the compound a strategically versatile building block for library synthesis.

Polymer and Materials Post-Functionalization Applications

For research programs developing oxetane-based polymers—including energetic binders, coatings, or stimuli-responsive materials—3-benzyloxetane-3-carboxylic acid provides a monomer precursor whose benzyl substituent retains reactivity toward electrophilic aromatic substitution (bromination, nitration, acylation) after polymerization, with reported conversions of 70–90% . The carboxylic acid group enables pre-polymerization modification (e.g., esterification to tune monomer properties) or incorporation as a co-monomer in cationic ring-opening polymerization, while the benzyl group offers a post-polymerization functionalization site that simpler alkyl-substituted oxetanes cannot provide .

Conformationally Diverse Fragment-Based Library Design

The oxetane ring inherently increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a parameter correlated with higher clinical success rates due to improved target selectivity and physicochemical profiles . 3-Benzyloxetane-3-carboxylic acid combines the three-dimensional oxetane core with a flexible benzyl side chain, providing a building block that introduces both conformational constraint (from the strained ring) and rotational diversity (from the CH₂–Ph linkage). This contrasts with the more rigid, near-orthogonal conformation of directly aryl-substituted oxetanes and makes the benzyl derivative particularly suitable for fragment-based drug discovery libraries seeking to explore diverse binding poses .

Application
Selection Property
Validation Focus
logD reduction in lead optimization
Oxetane‑induced lipophilicity modulation
Measured logD and developability profiling
Library synthesis via acid derivatization
Carboxylic acid handle for amide/ester formation and photoredox radical generation
Reactivity scope and coupling efficiency
Oxetane‑based polymer post‑modification
Reactive pendant benzyl group for electrophilic substitution
Post‑polymerization functionalization yield and backbone integrity
Fragment‑based library with conformational diversity
Strained oxetane core + flexible CH₂–Ph linker for 3D diversity
Fsp³ contribution and binding‑mode exploration
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